Structural Analysis and Bonding Patterns of 3-Phenyl-2-tosyl-1,2-oxaziridine: A Technical Guide
Structural Analysis and Bonding Patterns of 3-Phenyl-2-tosyl-1,2-oxaziridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of 3-Phenyl-2-tosyl-1,2-oxaziridine, a prominent member of the N-sulfonyloxaziridine class of reagents. Systematically named 2-(4-methylphenyl)sulfonyl-3-phenyloxaziridine, this compound is a versatile and powerful electrophilic oxygen transfer agent widely used in modern organic synthesis. Developed from the foundational work of Franklin A. Davis, these reagents are renowned for their stability and high reactivity in various oxidative transformations.[1][2] This document details its core structural features, bonding characteristics, spectroscopic signature, and key synthetic protocols.
Molecular Structure and Identification
3-Phenyl-2-tosyl-1,2-oxaziridine is a heterocyclic compound featuring a strained three-membered oxaziridine ring. This core structure consists of one oxygen, one nitrogen, and one carbon atom. The nitrogen atom is substituted with a tosyl (p-toluenesulfonyl) group, and the carbon atom is substituted with a phenyl group.
Table 1: Compound Identification and Properties
| Identifier | Value |
| IUPAC Name | 2-(4-methylphenyl)sulfonyl-3-phenyloxaziridine |
| CAS Number | 63160-12-3 |
| Molecular Formula | C₁₄H₁₃NO₃S |
| Molecular Weight | 275.32 g/mol |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C(O2)C3=CC=CC=C3 |
| InChI Key | SYTQRZCKINWJKR-UHFFFAOYSA-N |
| Physical Form | Solid |
| Melting Point | 87 °C (decomposes) |
Structural Analysis and Bonding Patterns
The geometry and bonding of the oxaziridine ring are central to the compound's reactivity. The three-membered ring is inherently strained, which significantly influences its bond lengths and angles compared to acyclic analogues.
Bonding Characteristics
The defining feature of the N-sulfonyloxaziridine ring is the weak, elongated N-O bond. This bond is significantly longer than a typical N-O single bond, a direct consequence of ring strain and the powerful electron-withdrawing nature of the adjacent sulfonyl group. This weakening of the N-O bond facilitates its cleavage, making the compound an excellent electrophilic oxygen atom donor.[3]
Conversely, the C-O bond within the ring is typically shorter than a standard single bond. Computational studies on related oxaziridine systems indicate that the N-O bond length is in the range of 1.48 to 1.53 Å. The geometry at the nitrogen atom is pyramidal, and the barrier to nitrogen inversion is high, allowing for the existence of stable, chiral oxaziridines.
Crystallographic and Conformational Data
While specific, publicly available single-crystal X-ray diffraction data for 3-Phenyl-2-tosyl-1,2-oxaziridine (CAS 63160-12-3) is limited, extensive studies on closely related N-sulfonyloxaziridines provide critical insights. These studies reveal a nearly planar geometry for the oxaziridine ring, with bond angles deviating significantly from the ideal tetrahedral geometry due to severe ring strain. The conformation of the molecule is typically one where the phenyl ring bisects the plane of the oxaziridine ring, a preference attributed to favorable electronic interactions.
Table 2: Typical Bond Parameters for N-Sulfonyloxaziridine Rings (Note: These are representative values from studies on closely related analogues, as specific experimental data for the title compound is not readily available in public databases.)
| Bond | Typical Length (Å) | Bond Character |
| N-O | 1.48 - 1.53 | Weakened, elongated single bond |
| C-O | 1.35 - 1.43 | Shortened single bond |
| C-N | 1.41 - 1.46 | Single bond |
| Angle | Typical Value (°) | Notes |
| C-N-O | ~60 | Highly strained |
Spectroscopic Characterization
Spectroscopic analysis provides confirmation of the molecular structure and is essential for monitoring reactions.
Table 3: Spectroscopic Data (Note: Experimental ¹H NMR data is provided for the closely related analogue trans-2-(phenylsulfonyl)-3-phenyloxaziridine, which lacks the methyl group on the tosyl ring.[4] Other values represent typical ranges for this class of compounds.)
| Technique | Data |
| ¹H NMR | (CDCl₃) δ: 8.05 (br d, 2H), 7.6–7.8 (m, 3H), 7.4 (s, 5H), 5.5 (s, 1H, oxaziridine C-H). |
| ¹³C NMR | Predicted: Aromatic carbons (125-145 ppm), Oxaziridine carbon (~95 ppm), Methyl carbon (~21 ppm). |
| IR (Infrared) | Typical Absorptions: Strong S=O stretches (~1370 and ~1180 cm⁻¹), C-H aromatic stretches (>3000 cm⁻¹). |
| Mass Spec (MS) | Expected m/z: 275.06 (M⁺), with fragmentation patterns corresponding to loss of SO₂, phenyl, and tosyl groups. |
Experimental Protocols
The synthesis of 3-Phenyl-2-tosyl-1,2-oxaziridine is most commonly achieved via the oxidation of the corresponding N-sulfonylimine. The following protocol is adapted from a highly reliable, detailed procedure for a closely related analogue.[4]
Synthesis of Precursor: N-Benzylidene-4-methylbenzenesulfonamide
The precursor imine is prepared by the condensation of benzaldehyde and p-toluenesulfonamide.
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Reactants:
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p-Toluenesulfonamide
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Benzaldehyde (freshly distilled)
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Toluene (dry)
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Acid catalyst (e.g., Amberlyst 15 ion-exchange resin)
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Drying agent (e.g., Linde 5A powdered molecular sieves)
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-
Procedure:
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To a round-bottomed flask equipped with a mechanical stirrer, Dean-Stark trap, and condenser under an inert atmosphere (e.g., Argon), add the drying agent, acid catalyst, p-toluenesulfonamide, and dry toluene.
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Add freshly distilled benzaldehyde to the stirred mixture.
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Heat the reaction mixture to reflux. Water generated during the condensation is azeotropically removed and collected in the Dean-Stark trap.
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Continue refluxing until water separation ceases (typically 12-18 hours).
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Cool the reaction mixture to room temperature. Filter the mixture to remove the catalyst and drying agent.
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The filtrate is concentrated under reduced pressure. The resulting crude solid is triturated with a non-polar solvent (e.g., hexane) and filtered to yield the pure N-sulfonylimine.
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Oxidation to 3-Phenyl-2-tosyl-1,2-oxaziridine
The final step is the oxidation of the imine using a peroxyacid.
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Reactants:
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N-Benzylidene-4-methylbenzenesulfonamide
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meta-Chloroperoxybenzoic acid (m-CPBA)
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Dichloromethane (DCM) or Chloroform
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Aqueous buffer solution (e.g., 0.5 M K₂CO₃ or NaHCO₃)
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-
Procedure:
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Dissolve the N-sulfonylimine in DCM in a flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C).
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In a separate flask, dissolve m-CPBA (typically 1.1-1.3 equivalents) in DCM.
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Add the m-CPBA solution dropwise to the stirred, cooled solution of the imine over 30-60 minutes, maintaining the internal temperature below 10 °C.
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After the addition is complete, allow the mixture to stir at room temperature and monitor the reaction by TLC until the starting imine is consumed (typically 1-3 hours).
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Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 10% aqueous sodium sulfite (to quench excess peroxide), saturated aqueous sodium bicarbonate, and brine.
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Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or potassium carbonate (K₂CO₃), filter, and concentrate under reduced pressure.
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The crude product is a white solid. Purify by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or ether/pentane) to yield pure 3-Phenyl-2-tosyl-1,2-oxaziridine.
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Diagrams and Workflows
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis and purification of 3-Phenyl-2-tosyl-1,2-oxaziridine.
Caption: General workflow for the two-step synthesis of the target oxaziridine.
Reactivity Patterns
3-Phenyl-2-tosyl-1,2-oxaziridine is primarily used as an electrophilic transfer agent. Its two main modes of reactivity are oxygen transfer and, under specific catalytic conditions, nitrogen transfer.
Caption: Primary reaction pathways for N-sulfonyloxaziridine reagents.
